molecular formula C15H12BrClO B1292964 3'-Bromo-3-(3-chlorophenyl)propiophenone CAS No. 898762-53-3

3'-Bromo-3-(3-chlorophenyl)propiophenone

Cat. No.: B1292964
CAS No.: 898762-53-3
M. Wt: 323.61 g/mol
InChI Key: VAFVVMBDCAMYNA-UHFFFAOYSA-N
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Description

3’-Bromo-3-(3-chlorophenyl)propiophenone is an organic compound with the molecular formula C15H12BrClO. It is a derivative of propiophenone, featuring both bromine and chlorine substituents on the phenyl ring. This compound is utilized in various chemical syntheses and research applications due to its unique structural properties .

Biochemical Analysis

Biochemical Properties

3’-Bromo-3-(3-chlorophenyl)propiophenone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the inhibition or activation of enzymatic activity, leading to changes in metabolic pathways .

Cellular Effects

The effects of 3’-Bromo-3-(3-chlorophenyl)propiophenone on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in oxidative stress responses, thereby impacting cellular homeostasis .

Molecular Mechanism

At the molecular level, 3’-Bromo-3-(3-chlorophenyl)propiophenone exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. One of the key mechanisms involves the binding to receptor sites on enzymes, altering their conformation and activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3’-Bromo-3-(3-chlorophenyl)propiophenone change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy .

Dosage Effects in Animal Models

The effects of 3’-Bromo-3-(3-chlorophenyl)propiophenone vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

3’-Bromo-3-(3-chlorophenyl)propiophenone is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of cells, affecting their function and viability .

Transport and Distribution

The transport and distribution of 3’-Bromo-3-(3-chlorophenyl)propiophenone within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, influencing its activity and effects on cellular processes .

Subcellular Localization

The subcellular localization of 3’-Bromo-3-(3-chlorophenyl)propiophenone is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization affects its interactions with other biomolecules and its overall efficacy in biochemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Bromo-3-(3-chlorophenyl)propiophenone typically involves the bromination and chlorination of propiophenone derivatives. One common method includes the Friedel-Crafts acylation of 3-chlorobenzoyl chloride with bromobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedel-Crafts reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3’-Bromo-3-(3-chlorophenyl)propiophenone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by nucleophiles such as amines or alkoxides.

    Oxidation Reactions: The propiophenone moiety can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of substituted phenylpropiophenones.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

Scientific Research Applications

3’-Bromo-3-(3-chlorophenyl)propiophenone is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: As a precursor in the synthesis of potential therapeutic agents.

    Industry: In the production of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

    3’-Chloropropiophenone: Lacks the bromine substituent, making it less reactive in certain substitution reactions.

    4’-Bromo-3-chloropropiophenone: Similar structure but with different positional isomers, affecting its reactivity and applications.

    2-Bromo-3’-chloropropiophenone: Another positional isomer with distinct chemical properties

Uniqueness

3’-Bromo-3-(3-chlorophenyl)propiophenone is unique due to the specific positioning of the bromine and chlorine atoms, which influences its reactivity and suitability for various chemical syntheses. Its dual halogenation provides versatility in forming a wide range of derivatives through substitution reactions .

Properties

IUPAC Name

1-(3-bromophenyl)-3-(3-chlorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrClO/c16-13-5-2-4-12(10-13)15(18)8-7-11-3-1-6-14(17)9-11/h1-6,9-10H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAFVVMBDCAMYNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CCC(=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60644424
Record name 1-(3-Bromophenyl)-3-(3-chlorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898762-53-3
Record name 1-Propanone, 1-(3-bromophenyl)-3-(3-chlorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898762-53-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Bromophenyl)-3-(3-chlorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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